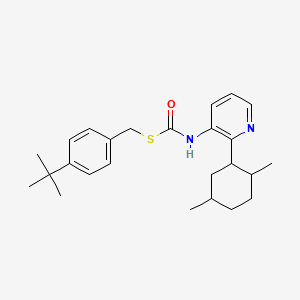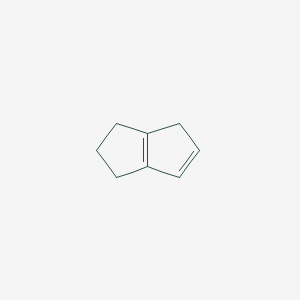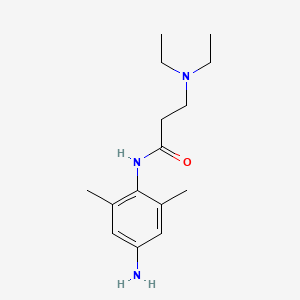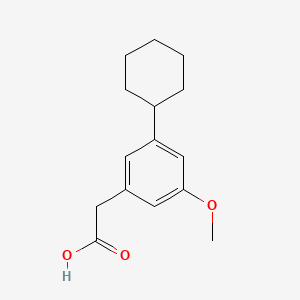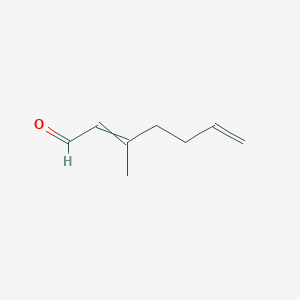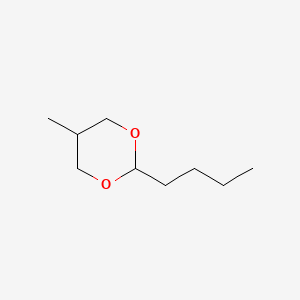
cis-2-Butyl-5-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Butyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C₉H₁₈O₂ It is a stereoisomer of 1,3-dioxane, characterized by the presence of a butyl group and a methyl group attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Butyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols or the acetalization of aldehydes. One common method is the reaction of 2-butyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-2-Butyl-5-methyl-1,3-dioxane can undergo oxidation reactions to form corresponding dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction of this compound can lead to the formation of diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
- Oxidation products may include hydroxylated or carbonylated dioxanes.
- Reduction products may include diols.
- Substitution reactions can yield halogenated dioxanes or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research has explored the potential of this compound in drug design and development. Its ability to form stable complexes with various biological molecules makes it a candidate for pharmaceutical applications.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
trans-2-Butyl-5-methyl-1,3-dioxane: A stereoisomer with different spatial arrangement.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Similar structure with a tert-butyl group instead of a butyl group.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a butyl group.
Uniqueness: cis-2-Butyl-5-methyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and industry.
Propiedades
Número CAS |
41824-29-7 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1OCC(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



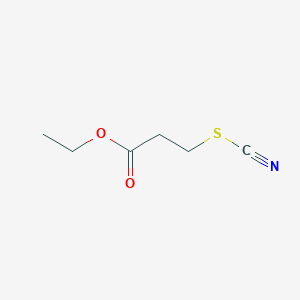
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)

